molecular formula C23H35N5O3 B15173637 N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

Cat. No.: B15173637
M. Wt: 429.6 g/mol
InChI Key: DQMFUMLDRFIBSD-IBGZPJMESA-N
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Description

The compound N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is a structurally complex molecule featuring a bicyclic imidazo[1,2-a]benzimidazole core linked to a carboxamide group and a chiral pentan-2-yl side chain. Key structural elements include:

  • Carboxamide moiety: Provides hydrogen-bonding capabilities, critical for target binding or catalytic interactions.
  • Chiral (2S)-configured pentan-2-yl chain: The stereochemistry may influence pharmacokinetic properties and receptor selectivity.
  • 3-Butoxypropylamino substituent: A lipophilic alkoxy group that enhances membrane permeability and metabolic stability.

This compound is hypothesized to act as a modulator of enzyme activity or receptor signaling, though its exact biological target remains under investigation.

Properties

Molecular Formula

C23H35N5O3

Molecular Weight

429.6 g/mol

IUPAC Name

N-[(2S)-1-(3-butoxypropylamino)-4-methyl-1-oxopentan-2-yl]-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C23H35N5O3/c1-4-5-14-31-15-8-11-24-21(29)19(16-17(2)3)26-23(30)28-13-12-27-20-10-7-6-9-18(20)25-22(27)28/h6-7,9-10,17,19H,4-5,8,11-16H2,1-3H3,(H,24,29)(H,26,30)/t19-/m0/s1

InChI Key

DQMFUMLDRFIBSD-IBGZPJMESA-N

Isomeric SMILES

CCCCOCCCNC(=O)[C@H](CC(C)C)NC(=O)N1CCN2C1=NC3=CC=CC=C32

Canonical SMILES

CCCCOCCCNC(=O)C(CC(C)C)NC(=O)N1CCN2C1=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide typically involves multiple steps, including the formation of the imidazo[1,2-a]benzimidazole core, the introduction of the butoxypropylamino side chain, and the final coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.

    Biology: As a probe for investigating biological pathways and interactions, particularly those involving imidazo[1,2-a]benzimidazole derivatives.

    Medicine: As a potential therapeutic agent for treating various diseases, given its unique structure and potential biological activity.

    Industry: As a precursor for the synthesis of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in key biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis with structurally related compounds highlights critical differences in pharmacodynamic and physicochemical properties:

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Omeprazole (Reference Drug)
Core Structure Imidazo[1,2-a]benzimidazole Benzamide Benzimidazole sulfoxide
Key Functional Groups Carboxamide, 3-butoxypropylamino, (2S)-pentan-2-yl N,O-bidentate directing group, 3-methylbenzamide Sulfoxide, pyridinylmethyl
Molecular Weight (g/mol) ~480 (estimated) 207.26 345.42
logP ~3.5 (predicted; high lipophilicity due to butoxy group) ~1.2 2.0
Synthetic Route Likely involves coupling of imidazobenzimidazole carboxamide with amino acid derivatives Reaction of 3-methylbenzoyl chloride with amino alcohol Multi-step sulfoxidation
Biological Relevance Potential enzyme/receptor modulator (theoretical) Metal-catalyzed C–H functionalization scaffold Proton pump inhibitor

Key Findings

Directing Group Utility :

  • The target compound lacks the N,O-bidentate directing group present in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is critical for metal-catalyzed C–H functionalization . Instead, its imidazobenzimidazole core may facilitate π-π interactions in biological targets.
  • Compared to omeprazole, which targets gastric H+/K+ ATPase, the target compound’s carboxamide and chiral side chain suggest a divergent mechanism of action.

Stereochemical Impact :

  • The (2S) configuration in the pentan-2-yl chain may improve target selectivity compared to racemic analogs, as seen in chiral drugs like levocetirizine.

Synthetic Complexity :

  • The target compound’s synthesis is more complex than N-(2-Hydroxy...benzamide, requiring stereoselective coupling steps, whereas the latter is synthesized via a straightforward acyl chloride reaction .

Contradictions and Limitations

Biological Activity

N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo-benzimidazole core, which is known for its diverse biological properties. Its molecular formula and structural characteristics are critical in understanding its interactions within biological systems.

The compound exhibits activity through multiple pathways:

  • GABA Receptor Modulation : It has been suggested that similar compounds may act on gamma-aminobutyric acid (GABA) receptors, influencing neuronal excitability and offering potential in treating anxiety and seizure disorders .
  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

Pharmacological Effects

Research indicates several key pharmacological effects:

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory properties, potentially useful in treating conditions like arthritis .
  • Antidiabetic Effects : Certain analogs have shown promise in inhibiting α-glucosidase and β-glucosidase activities, suggesting potential in managing diabetes .

Study 1: GABAAR Binding Affinity

A study investigated the binding affinity of the compound to GABA receptors. Results indicated a strong affinity for specific receptor subtypes, leading to enhanced relaxation of airway smooth muscle in animal models. This suggests potential applications in treating respiratory conditions .

Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity against various pathogens. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as an antibiotic agent. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its therapeutic promise .

Data Tables

Biological Activity Effect Reference
GABA Receptor ModulationModulates neuronal excitability
Anti-inflammatoryReduces inflammation markers
AntimicrobialInhibits bacterial growth
AntidiabeticInhibits carbohydrate digestion

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